Isostearyl isostearate

Catalog No.
S1894145
CAS No.
41669-30-1
M.F
C36H72O2
M. Wt
537 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isostearyl isostearate

CAS Number

41669-30-1

Product Name

Isostearyl isostearate

IUPAC Name

16-methylheptadecyl 16-methylheptadecanoate

Molecular Formula

C36H72O2

Molecular Weight

537 g/mol

InChI

InChI=1S/C36H72O2/c1-34(2)30-26-22-18-14-10-6-5-9-13-17-21-25-29-33-38-36(37)32-28-24-20-16-12-8-7-11-15-19-23-27-31-35(3)4/h34-35H,5-33H2,1-4H3

InChI Key

ABEXEQSGABRUHS-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

The exact mass of the compound Isostearyl isostearate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Isostearyl isostearate is a synthetic compound classified as an alkyl ester. It is derived from the esterification of isostearyl alcohol, which is a branched-chain fatty alcohol, and isostearic acid, a saturated fatty acid. The chemical structure consists of long hydrocarbon chains that provide emollient properties, making it particularly useful in cosmetic formulations. Isostearyl isostearate is known for its ability to enhance the texture and feel of products while also serving as a skin-conditioning agent .

The primary reaction involved in the synthesis of isostearyl isostearate is Fischer esterification, where an alcohol reacts with a carboxylic acid to form an ester and water. The general reaction can be represented as follows:

Isostearyl Alcohol+Isostearic AcidIsostearyl Isostearate+Water\text{Isostearyl Alcohol}+\text{Isostearic Acid}\rightarrow \text{Isostearyl Isostearate}+\text{Water}

This reaction can be catalyzed by either an acid or a base, and the conditions can vary depending on the desired purity and yield of the ester .

Isostearyl isostearate exhibits several biological activities primarily related to its use as an emollient in skincare products. It helps maintain skin hydration by forming a barrier on the skin's surface, thereby reducing water loss. Studies have shown that it improves the skin's permeability barrier function, making it effective in treating dry skin conditions . Additionally, it has been observed to have minimal irritation potential, making it suitable for sensitive skin formulations .

The synthesis of isostearyl isostearate typically involves the following steps:

  • Selection of Raw Materials: Isostearyl alcohol and isostearic acid are chosen based on their desired chain lengths and branching characteristics.
  • Esterification Reaction: The two components are mixed under controlled temperature and pressure conditions, often in the presence of a catalyst (acid or base).
  • Purification: The resulting ester may undergo purification processes such as distillation or chromatography to remove any unreacted materials or by-products.
  • Quality Control: Final products are tested for purity and efficacy to ensure they meet industry standards for cosmetic use .

Isostearyl isostearate finds extensive application in cosmetic and personal care products due to its beneficial properties:

  • Emollient: It provides a smooth and soft feel to formulations.
  • Skin Conditioning Agent: It helps maintain skin moisture levels.
  • Binding Agent: It aids in ensuring the cohesion of powdered products in formulations like makeup.
  • Stabilizer: It can stabilize emulsions and enhance product texture .

Research indicates that while isostearyl isostearate acts effectively as an emollient, it does not significantly enhance drug penetration through the skin compared to other penetration enhancers like isopropyl myristate. In studies involving topical applications, it was found that most of the compound remained at the surface of the stratum corneum rather than penetrating deeper layers of skin . This characteristic makes it suitable for surface-level moisturization rather than transdermal drug delivery.

Isostearyl isostearate shares similarities with other alkyl esters but also has unique properties that distinguish it:

CompoundSource ComponentPropertiesUnique Features
Isopropyl MyristateMyristic AcidExcellent penetration enhancerOften used in pharmaceutical formulations
Isocetyl PalmitatePalmitic AcidEmollient with good spreadabilityUsed in creams and lotions
Ethylhexyl PalmitatePalmitic AcidLightweight emollientCommonly used in sunscreens
Isocetyl IsostearateIsostearic AcidEmollient with moisturizing effectsSimilar structure but different properties

Isostearyl isostearate's unique combination of being both an effective emollient and a binding agent makes it particularly valuable in cosmetic formulations where texture and moisture retention are critical .

Isostearyl isostearate is systematically named 16-methylheptadecyl 16-methylheptadecanoate according to IUPAC guidelines. Its structure consists of two highly branched 18-carbon chains:

  • Acid component: Isostearic acid (16-methylheptadecanoic acid)
  • Alcohol component: Isostearyl alcohol (16-methylheptadecan-1-ol)

The compound's molecular formula is C₃₆H₇₂O₂, with a molecular weight of 536.97 g/mol. The branching pattern at the 16th carbon position in both moieties prevents crystallization, resulting in a liquid state at room temperature.

Key Structural Features:

PropertyValueSource
CAS Registry Number41669-30-1
Density (20°C)0.840–0.880 g/cm³
Refractive Index1.450–1.470
Viscosity (20°C)30–60 mPa·s

The ester's branched configuration contributes to its low melting point (-15°C) and exceptional oxidative stability (iodine value ≤8 g I₂/100g). This molecular architecture enables compatibility with both polar and nonpolar systems, making it effective in pigment dispersion and lipid bilayer integration.

Historical Synthesis Pathways and Industrial Adoption Timeline

The development of isostearyl isostearate synthesis mirrors advancements in esterification catalysis and branched fatty acid production:

Early Synthesis Methods (1960s–1980s):

  • Acid-catalyzed esterification:

    • Used sulfuric acid or p-toluenesulfonic acid
    • Required azeotropic distillation for water removal
    • Produced dark-colored esters needing bleaching
  • Feedstock limitations:

    • Relied on petrochemical-derived isostearic acid
    • High production costs limited to niche applications

Modern Catalytic Breakthroughs (Post-1990s):

YearInnovationImpact
1995Macroporous silica-supported acidsIncreased conversion to >95%
2005Enzymatic esterificationReduced energy consumption
2015Bio-based isostearic acid production100% plant-derived feedstock

Industrial adoption accelerated in the 1980s when cosmetic formulators recognized its advantages over linear esters:

  • 1982: First commercial use in high-end lipsticks for pigment stabilization
  • 1998: Adoption in sunscreen formulations for non-greasy texture
  • 2010: USDA BioPreferred® certification enabled natural product claims

The compound's production now exceeds 5,000 metric tons/year globally, with major manufacturing centers in France, Germany, and Japan. Continuous process optimizations have reduced byproduct formation to <2%, meeting pharmaceutical-grade purity standards.

The synthesis of isostearyl isostearate follows established esterification mechanisms that involve the condensation of isostearyl alcohol with isostearic acid to form the desired ester compound with molecular formula C₃₆H₇₂O₂ [1] [2]. The esterification reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of isostearyl alcohol attacks the carbonyl carbon of isostearic acid, resulting in the formation of a tetrahedral intermediate [3] [4].

The branched-chain nature of both the alcohol and acid components introduces unique mechanistic considerations compared to straight-chain fatty acid esters [5] [6]. The presence of methyl branches, particularly at the 16-position in both the isostearyl alcohol and isostearic acid components, creates steric hindrance that influences the reaction kinetics and mechanism [5]. Research has demonstrated that the branched structure affects the orientation and approach of reactant molecules during the esterification process [6].

The reaction mechanism follows a protonation-deprotonation sequence where the carboxylic acid group is initially protonated by the acid catalyst, making the carbonyl carbon more electrophilic [3] [4]. The nucleophilic attack by the alcohol hydroxyl group forms an oxonium intermediate, which subsequently undergoes elimination of water to yield the final ester product [3]. The branched-chain structure of isostearyl derivatives requires higher activation energies compared to linear fatty acid esters due to increased steric interactions [5] [6].

Mechanistic ParameterLinear EstersBranched Isostearyl Esters
Activation Energy (kJ/mol)65-7585-95
Steric Factor1.00.6-0.8
Reaction Rate Constant (relative)1.00.3-0.5

Experimental studies have shown that the esterification of branched-chain isostearyl derivatives follows pseudo-first-order kinetics when one reactant is in excess [7] [5]. The rate-determining step involves the formation of the tetrahedral intermediate, which is significantly influenced by the steric bulk of the branched alkyl chains [5] [3]. Temperature effects on the reaction mechanism indicate that higher temperatures favor the formation of the desired ester while minimizing side reactions such as ether formation [6] [8].

Catalytic Systems in Industrial-Scale Production

Industrial production of isostearyl isostearate employs various catalytic systems designed to optimize reaction efficiency and product quality [9] [10] [11]. Acid catalysts remain the predominant choice for large-scale synthesis, with sulfuric acid and para-toluenesulfonic acid being the most commonly utilized systems [9] .

Zeolite-based catalysts have emerged as promising alternatives for industrial esterification processes due to their selectivity and recyclability [3] [13]. These microporous aluminosilicate catalysts provide Brønsted acid sites that facilitate the esterification reaction while offering shape selectivity that can influence product distribution [3] [4]. The pore structure of zeolites such as H-Beta and H-Y provides optimal environments for accommodating the bulky branched-chain reactants [4].

Metal-free catalytic systems have gained attention for their environmental benefits and reduced toxicity [9] [10]. Tetramethylammonium methyl carbonate represents a notable example of such systems, offering high catalytic activity while avoiding the use of heavy metals [9]. These catalysts operate through alkoxide ion formation, which subsequently attacks the ester substrate to facilitate trans-esterification reactions [9].

Catalyst TypeOperating Temperature (°C)Reaction Time (hours)Conversion Efficiency (%)
Sulfuric Acid150-2004-685-92
p-Toluenesulfonic Acid140-1805-780-88
H-Beta Zeolite120-1606-875-85
Tetramethylammonium Carbonate100-1408-1070-80

Recent developments in bimetallic catalysts have shown remarkable efficiency in ester synthesis [10]. Rhodium-ruthenium bimetallic oxide clusters with mean diameters of 1.2 nanometers demonstrate exceptional activity in cross-dehydrogenative coupling reactions using oxygen as the sole oxidant [10]. These catalysts enable more environmentally friendly synthesis routes by eliminating the need for hazardous oxidants traditionally used in ester production [10].

The optimization of catalytic systems for industrial-scale production involves balancing catalytic activity, selectivity, and economic considerations [11] [14]. Process parameters such as catalyst loading, reaction temperature, and pressure must be carefully controlled to achieve optimal productivity while maintaining product quality [11]. Industrial facilities typically operate at catalyst loadings of 0.1-0.5 weight percent relative to the total reactant mass .

Purity Enhancement Techniques and Byproduct Management

The purification of isostearyl isostearate from reaction mixtures requires sophisticated separation techniques due to the high boiling point and similar physical properties of related compounds [15] [16] [17]. Vacuum distillation represents the primary purification method for high-boiling esters, with operating pressures typically maintained at 0.05-1 millimeter of mercury to prevent thermal decomposition [16].

Water-soluble polysaccharide derivatives have been demonstrated as effective purification agents for removing alcohol impurities from ester products [15]. Carboxymethylcellulose and hydroxyethyl starch, when used in concentrations of 2-15 weight percent relative to the crude ester, successfully remove dispersed and dissolved alcohol contaminants [15]. The treatment process involves heating the crude ester to 75-80°C in the presence of the polysaccharide derivative, followed by filtration to obtain clear, purified product [15].

Molecular distillation techniques provide superior separation efficiency for complex ester mixtures [18] [19]. This process operates under extremely high vacuum conditions with short residence times, minimizing thermal degradation while achieving high-purity products [18]. Optimization studies have shown that two-stage molecular distillation systems can achieve concentration efficiencies exceeding 90% for target ester compounds [19].

Purification MethodOperating ConditionsPurity Achieved (%)Throughput (kg/h)
Vacuum Distillation0.1-1 mmHg, 140-180°C92-96100-500
Molecular Distillation0.01-0.1 mmHg, 120-160°C96-9950-200
Polysaccharide Treatment75-80°C, atmospheric88-94200-1000

Byproduct management in isostearyl isostearate production focuses on the recovery and recycling of unreacted starting materials [17] [20]. Steam stripping techniques effectively remove excess alcohol from the reaction mixture, with the recovered alcohol being recycled back to the esterification reactor [16] [17]. The process typically involves three successive stripping stages at decreasing pressures: atmospheric pressure with steam, moderate vacuum at 30-300 millimeters mercury, and high vacuum at 2-20 millimeters mercury [16].

Water removal during the esterification process is critical for achieving high conversion efficiencies and preventing hydrolysis of the desired product [20] [21]. Dean-Stark apparatus and pervaporation techniques provide effective means for continuous water removal during synthesis [20] [21]. Pervaporation using cellulose acetate membranes selectively separates water from organic reaction mixtures while maintaining the integrity of heat-sensitive compounds [21].

Isostearyl isostearate (Chemical Abstract Service number 41669-30-1) exhibits complex thermodynamic behavior characteristic of branched-chain ester compounds. The molecular structure, comprising branched isostearyl alcohol and isostearic acid components with the molecular formula C₃₆H₇₂O₂ and molecular weight of 536.956 g/mol, directly influences its thermal properties and phase transition characteristics [1] [2] [3].

Thermal Transition Temperature Profiles

Differential scanning calorimetry analysis reveals that isostearyl isostearate undergoes multiple thermal transitions within the temperature range relevant to cosmetic applications. The compound exhibits a melting point range of 36-38°C, which positions it as a semi-solid material at room temperature [4]. This thermal characteristic is particularly significant for cosmetic formulations where the material must remain stable at ambient conditions while providing optimal performance at skin temperature.

The phase transition analysis conducted using Fourier transform infrared spectroscopy demonstrates an orthorhombic to hexagonal phase transition occurring between 22-30°C [5]. This transition represents a fundamental change in the molecular packing arrangement and has direct implications for the material's interaction with stratum corneum lipid bilayers. The orthorhombic phase, characterized by dense molecular packing, transitions to the more fluid hexagonal phase as temperature increases, which correlates with enhanced skin penetration and emollient efficacy.

Crystallization Kinetics and Thermal Stability

Crystallization behavior studies indicate that isostearyl isostearate exhibits temperature-dependent crystallization characteristics [5]. The compound demonstrates controlled crystallization under cooling conditions, with the crystallization temperature varying based on cooling rate and environmental conditions. This behavior is crucial for understanding the material's performance in temperature-variable environments and its shelf-stability in cosmetic formulations.

The thermal stability profile extends well beyond typical application temperatures. Distillation studies reveal that the compound remains stable up to 150-280°C under reduced pressure conditions (0.1 Pa) [6]. This thermal robustness ensures that isostearyl isostearate maintains its chemical integrity during standard cosmetic manufacturing processes, including heating during emulsion preparation and sterilization procedures.

Thermodynamic State Transitions

Analysis of the thermodynamic state transitions reveals that the compound undergoes distinct phase changes that affect its functional properties. The transition from solid to liquid state occurs gradually over the melting point range, providing a temperature buffer that prevents abrupt changes in product consistency. This gradual transition is particularly beneficial in cosmetic applications where temperature fluctuations during storage and use must not compromise product performance.

The enthalpy of fusion calculations demonstrate significant energy requirements for phase transitions, indicating strong intermolecular interactions within the crystalline structure. These interactions contribute to the compound's ability to form stable films on skin surfaces and its effectiveness as a barrier-enhancing agent.

Solubility Parameters in Cosmetic Matrices

The solubility behavior of isostearyl isostearate in various solvent systems provides critical insights into its compatibility with different cosmetic matrix components and its potential for use in diverse formulation types.

Polar and Non-Polar Solvent Compatibility

Systematic solubility analysis at 20°C reveals distinct preferences for specific solvent classes [7]. The compound demonstrates complete insolubility in water and ethanol (96%), confirming its hydrophobic nature and lack of hydrogen bonding capability with polar protic solvents. This characteristic is essential for its function as a moisture barrier agent and its compatibility with oil-based formulation components.

Conversely, isostearyl isostearate exhibits excellent solubility in halogenated solvents, including chloroform and methylene chloride, where it achieves "very soluble" classification [7]. This high solubility in halogenated systems indicates strong van der Waals interactions and suggests compatibility with other halogenated ingredients commonly used in cosmetic formulations.

The compound shows exceptional compatibility with mineral oil systems, achieving very high solubility levels [7]. This compatibility extends to other hydrocarbon-based oils and makes isostearyl isostearate an ideal component for oil-based cosmetic products, including cleansing oils, body oils, and oil-phase components of emulsions.

Matrix Interaction Mechanisms

In multi-component cosmetic systems, isostearyl isostearate functions through multiple interaction mechanisms. Research indicates that the compound can integrate into stratum corneum lipid domains, where it influences the lateral packing of ceramides, cholesterol, and free fatty acids [5]. This integration occurs through hydrophobic interactions and van der Waals forces, resulting in stabilization of the orthorhombic lipid phase structure.

The solubility parameter analysis suggests that isostearyl isostearate can serve as a solubilizing agent for poorly soluble active ingredients in oil-based systems. Its intermediate polarity allows it to bridge the solubility gap between highly lipophilic ingredients and more polar oil-phase components, thereby improving overall formulation stability and ingredient distribution.

Formulation Compatibility Assessment

Compatibility studies with common cosmetic ingredients demonstrate that isostearyl isostearate exhibits excellent miscibility with other ester oils, silicone fluids, and hydrocarbon oils [8]. This broad compatibility profile makes it suitable for incorporation into complex formulation matrices without phase separation or ingredient incompatibility issues.

The compound's solubility profile indicates particular utility in formulations requiring enhanced spreadability and skin adhesion. Its ability to dissolve in and modify the properties of various oil phases allows formulators to fine-tune product texture, absorption characteristics, and sensory properties.

Interfacial Tension Dynamics in Multi-Component Systems

The interfacial behavior of isostearyl isostearate at various interfaces significantly influences its performance in cosmetic applications and its interaction with biological membranes.

Air-Liquid Interface Properties

Surface tension measurements of isostearyl isostearate solutions reveal moderate surface activity that contributes to its spreading properties on skin surfaces. While not classified as a traditional surfactant, the compound exhibits measurable surface tension reduction when present at air-liquid interfaces, facilitating improved product spreadability and coverage.

The dynamic surface tension behavior indicates that isostearyl isostearate can orient at interfaces with its polar ester groups directed toward more polar phases and its hydrocarbon chains extending into oil phases. This orientation capability enhances its function as an emollient and helps stabilize emulsion systems where it may be present at oil-water interfaces.

Oil-Water Interface Behavior

In emulsion systems, isostearyl isostearate demonstrates the ability to reduce interfacial tension between oil and water phases, contributing to emulsion stability and texture modification [9]. The compound's branched structure provides steric stabilization at interfaces, preventing coalescence and maintaining long-term emulsion integrity.

Studies of interfacial tension dynamics in multi-component systems reveal that isostearyl isostearate can work synergistically with primary emulsifiers to enhance overall system stability. Its presence at oil-water interfaces provides additional mechanical strength to interfacial films and reduces the tendency for phase separation under stress conditions.

Skin Interface Interactions

At the skin interface, isostearyl isostearate exhibits unique interaction patterns that contribute to its efficacy as a moisturizing and barrier-enhancing agent. Research demonstrates that the compound can reduce transepidermal water loss more effectively than traditional occlusive agents like petrolatum [10]. This enhanced performance results from its ability to integrate into the stratum corneum lipid structure and modify the organization of existing lipid bilayers.

The interfacial tension dynamics at the skin surface involve complex interactions between isostearyl isostearate and endogenous skin lipids. The compound's molecular structure allows it to insert into lipid bilayers without disrupting their fundamental organization, instead promoting the formation of more ordered, less permeable lipid arrangements [5].

Multi-Phase System Dynamics

In complex cosmetic formulations containing multiple oil phases, aqueous phases, and particulate matter, isostearyl isostearate serves as an interfacial modifier that optimizes the distribution and stability of various components. Its ability to reduce interfacial tensions across multiple interfaces simultaneously makes it valuable for stabilizing complex emulsion systems and suspension formulations.

The compound's interfacial activity extends to solid-liquid interfaces, where it can improve the wetting and dispersion of pigments and other particulate ingredients. This property is particularly valuable in color cosmetic applications where uniform pigment distribution and color stability are critical performance parameters.

XLogP3

16.8

UNII

IV0Z586Z4Y

Other CAS

41669-30-1

Wikipedia

Isostearyl isostearate

Use Classification

Cosmetics -> Binding; Emollient; Skin conditioning

General Manufacturing Information

Isooctadecanoic acid, isooctadecyl ester: ACTIVE

Dates

Last modified: 02-18-2024

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